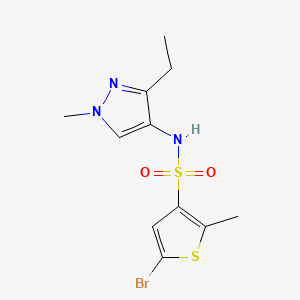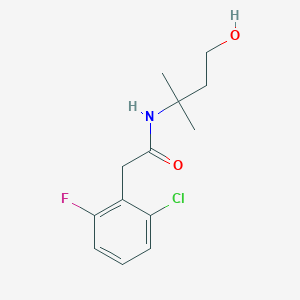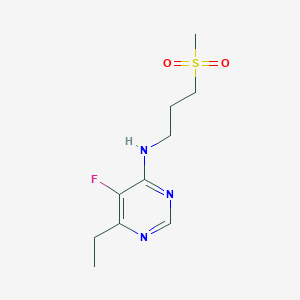
5-bromo-N-(3-ethyl-1-methylpyrazol-4-yl)-2-methylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-ethyl-1-methylpyrazol-4-yl)-2-methylthiophene-3-sulfonamide is a complex organic compound characterized by its bromine, sulfur, nitrogen, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(3-ethyl-1-methylpyrazol-4-yl)-2-methylthiophene-3-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene core The bromination of thiophene can be achieved using bromine in the presence of a catalyst such as iron(III) bromide
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen bromide derivative.
Substitution: The pyrazole and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Sulfoxides or sulfones from oxidation.
Hydrogen bromide derivatives from reduction.
Substituted pyrazoles or sulfonamides from nucleophilic substitution.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its potential as an inhibitor of certain enzymes or receptors is of interest in drug discovery.
Medicine: Research is ongoing to determine the therapeutic potential of this compound. It may have applications in treating diseases such as cancer, inflammation, and microbial infections.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-bromo-N-(3-ethyl-1-methylpyrazol-4-yl)-2-methylthiophene-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrazole and sulfonamide groups are key to its binding affinity and activity. The compound may inhibit enzymes or receptors by forming stable complexes, thereby modulating biological pathways.
Comparison with Similar Compounds
5-bromo-N-(2-methylthiophene-3-sulfonamide)
N-(3-ethyl-1-methylpyrazol-4-yl)-2-methylthiophene-3-sulfonamide
5-bromo-N-(1-methylpyrazol-4-yl)-2-methylthiophene-3-sulfonamide
Uniqueness: Compared to similar compounds, 5-bromo-N-(3-ethyl-1-methylpyrazol-4-yl)-2-methylthiophene-3-sulfonamide stands out due to its specific substitution pattern and the presence of both bromine and ethyl groups
This comprehensive overview highlights the significance of this compound in various scientific fields. Its synthesis, reactions, applications, and mechanism of action make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
5-bromo-N-(3-ethyl-1-methylpyrazol-4-yl)-2-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2S2/c1-4-8-9(6-15(3)13-8)14-19(16,17)10-5-11(12)18-7(10)2/h5-6,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMUKUXPLLLKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NS(=O)(=O)C2=C(SC(=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine](/img/structure/B6643921.png)
![5-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-fluorobenzamide](/img/structure/B6643927.png)
![2-(2-chloro-6-fluorophenyl)-N-[(3S)-piperidin-3-yl]acetamide](/img/structure/B6643941.png)


![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-pyridin-2-ylethanamine](/img/structure/B6643961.png)
![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6643974.png)
![N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6643976.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide](/img/structure/B6643977.png)
![N-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B6643991.png)
![2-[4-[(4-Fluoro-2-methylphenyl)methyl]piperazin-1-yl]acetonitrile](/img/structure/B6643995.png)
![2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6644010.png)
![2,6-difluoro-N-[1-(hydroxymethyl)cyclopropyl]benzenesulfonamide](/img/structure/B6644016.png)
![2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6644032.png)
